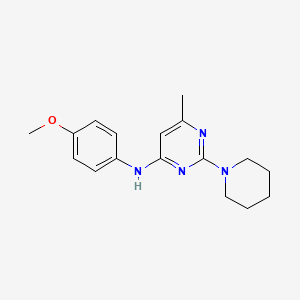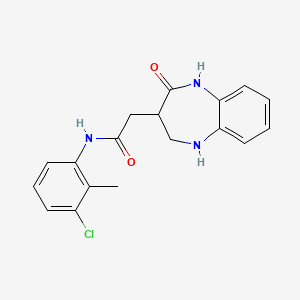![molecular formula C23H15FN2O4 B14941148 6-amino-8-(4-fluoro-3-phenoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B14941148.png)
6-amino-8-(4-fluoro-3-phenoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-8-(4-FLUORO-3-PHENOXYPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE is a complex organic compound with a unique structure that includes a fluorinated phenyl group, a phenoxy group, and a dioxolochromenyl cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-8-(4-FLUORO-3-PHENOXYPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-8-(4-FLUORO-3-PHENOXYPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but they often involve the use of organic solvents and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-viral activities.
Industry: It may find use in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-AMINO-8-(4-FLUORO-3-PHENOXYPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated phenyl derivatives, phenoxy-substituted compounds, and dioxolochromenyl cyanides. Examples include:
Uniqueness
What sets 6-AMINO-8-(4-FLUORO-3-PHENOXYPHENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both a fluorinated phenyl group and a dioxolochromenyl cyanide moiety may enhance its stability, reactivity, and potential for interaction with biological targets.
Properties
Molecular Formula |
C23H15FN2O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
6-amino-8-(4-fluoro-3-phenoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C23H15FN2O4/c24-17-7-6-13(8-19(17)29-14-4-2-1-3-5-14)22-15-9-20-21(28-12-27-20)10-18(15)30-23(26)16(22)11-25/h1-10,22H,12,26H2 |
InChI Key |
AYTRRCACJQOAJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC(=C(C=C4)F)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-N-methyl-1,2,3-thiadiazole-4(2H)-carboxamide](/img/structure/B14941071.png)
![(1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941072.png)
![methyl (2Z)-{2-[(2E)-2-(8-fluoro-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B14941074.png)
![methyl (2Z)-[2-{[(2-fluorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B14941076.png)
![methyl 4-(3,4-dimethylphenyl)-12-(4-methoxyphenyl)-10-methyl-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate](/img/structure/B14941085.png)
![2-{[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B14941099.png)
![1-cycloheptyl-4-(3,4-dihydroxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14941108.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide](/img/structure/B14941111.png)




![3-[Ethoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile](/img/structure/B14941155.png)
